(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
This compound is a brominated indole derivative fused with a thiazolidinone scaffold. Its structure features a 5-bromo-substituted indole core, an ethyl group at the N1 position, and a 4-methoxybenzyl-substituted thiazolidinone ring. The (3Z)-stereochemistry is critical for maintaining its planar conformation, which influences molecular interactions and biological activity. Synthesis likely involves Knoevenagel condensation between a functionalized indole-2-one and a thiazolidinone aldehyde, a method common in rhodanine-derived systems .
Properties
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S2/c1-3-23-16-9-6-13(22)10-15(16)17(19(23)25)18-20(26)24(21(28)29-18)11-12-4-7-14(27-2)8-5-12/h4-10H,3,11H2,1-2H3/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAMDRVTGLTOKN-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential biological activity. Its structure suggests it may possess pharmacological properties, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Its structure includes an indole core, a thiazolidinone moiety, and a methoxybenzyl group, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance:
- Inhibition of Cell Proliferation : Research has shown that derivatives containing the thiazolidinone structure can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancers. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .
- Case Study : A derivative of thiazolidinone demonstrated significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HT-29) with IC50 values in the low micromolar range. This suggests that modifications to the thiazolidinone ring can enhance anticancer efficacy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Effects : Compounds with similar structural features have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiazolidinone moiety is believed to contribute to this activity by disrupting bacterial cell wall synthesis .
- Antifungal Activity : In vitro studies have indicated that certain derivatives possess antifungal properties against Candida species, making them potential candidates for treating fungal infections .
Mechanistic Insights
The biological activity of this compound is thought to arise from several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It could potentially interact with various cellular receptors, influencing signaling pathways related to cell survival and proliferation.
Research Findings
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazolidinones exhibit promising anticancer properties. The thiazolidinone structure allows for modification that can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to (3Z)-5-bromo-1-ethyl have shown activity against human cancer cells, suggesting that this compound may also possess similar properties due to its structural features .
Antimicrobial Properties
Thiazolidinone derivatives are recognized for their antimicrobial activities. Studies have demonstrated that modifications at the C5 position can influence the antibacterial efficacy of these compounds. Given the presence of the thiazolidinone ring in (3Z)-5-bromo-1-ethyl, it may exhibit effective antimicrobial properties against a range of pathogens .
Structure-Activity Relationship (SAR)
The structure of (3Z)-5-bromo-1-ethyl is crucial in determining its biological activity. The presence of the methoxybenzyl group and the thiazolidinone moiety contributes to its pharmacological profile. Research shows that altering substituents on these rings can significantly affect the compound's interaction with biological targets, enhancing or diminishing its efficacy .
Case Study 1: Anticancer Efficacy
In a study conducted on various thiazolidinone derivatives, compounds structurally similar to (3Z)-5-bromo-1-ethyl were evaluated for their anticancer effects. Results indicated that certain modifications led to increased apoptosis in cancer cells, highlighting the potential for this compound in targeted cancer therapies .
Case Study 2: Antimicrobial Testing
A series of tests were performed on thiazolidinone derivatives against common bacterial strains. Compounds with similar structures to (3Z)-5-bromo exhibited significant antibacterial activity at low concentrations, suggesting that this compound could be developed into a therapeutic agent for bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the indole and thiazolidinone moieties, leading to differences in physicochemical properties, biological activity, and synthetic accessibility. Key comparisons are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., methoxy in the target compound vs. hydroxy in 5b): Methoxy improves membrane penetration due to moderate lipophilicity, while hydroxy groups enhance solubility but may reduce blood-brain barrier permeability .
Synthetic Accessibility: Microwave-assisted synthesis () achieves higher yields (70%) compared to traditional methods, though the target compound’s synthesis route remains unspecified . Knoevenagel condensation is a shared method for generating the thiazolidinone-indole core .
Structural and Crystallographic Insights: Planarity: The (Z)-configuration in the target compound and analogs like 5b ensures conjugation across the indole-thiazolidinone system, critical for π-π stacking in protein binding .
Metabolic Considerations :
- The ethyl group in the target compound and ’s analog may slow oxidative metabolism compared to smaller alkyl chains (e.g., methyl in 5b) .
Q & A
Basic Research Questions
Synthesis and Optimization
Q: What are the key steps and challenges in synthesizing this compound? A: The synthesis involves a multi-step process:
Bromination : Starting with 2-oxo-1H-indole, bromination at the 5-position yields 5-bromo-2-oxo-1H-indole.
Knoevenagel Condensation : Reacting this intermediate with 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidine under basic conditions (e.g., piperidine in ethanol/methanol) forms the conjugated Z-configuration via a base-catalyzed mechanism.
Key Challenges :
- Stereoselectivity : Ensuring the (3Z)-configuration requires precise pH and temperature control (reflux conditions).
- By-product Formation : Competing oxidation (sulfoxides) or substitution reactions may occur; TLC or HPLC monitoring is critical .
Structural Characterization
Q: How can researchers confirm the molecular structure and purity of this compound? A: Use a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR to verify substituents (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, bromoindole signals).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 509.3).
- HPLC-PDA : Purity assessment (>95%) with C18 columns (acetonitrile/water gradient).
- Single-Crystal XRD : Resolves Z/E isomerism and planar thiazolidinone-indole conjugation .
Purification Strategies
Q: What purification methods are effective for isolating this compound? A:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent for separating stereoisomers.
- Prep-HPLC : For large-scale purification, employ reverse-phase columns with 0.1% TFA modifier to enhance resolution .
Advanced Research Questions
Structure-Activity Relationship (SAR) Studies
Q: How can researchers optimize this compound’s biological activity through structural modifications? A: Focus on modifying key pharmacophores:
- Bromo Substituent : Replace with Cl/F to alter electron-withdrawing effects and binding affinity.
- Methoxybenzyl Group : Introduce nitro or amino groups to enhance hydrogen bonding with target enzymes.
- Thioxo Group : Replace with oxo to modulate redox properties.
Methodology : - Parallel Synthesis : Generate analogs via Suzuki coupling or Ullmann reactions.
- Biological Assays : Test against cancer cell lines (e.g., MTT assay) and enzyme targets (e.g., kinase inhibition) .
Computational Modeling for Target Interaction
Q: How can molecular docking predict this compound’s interaction with biological targets? A:
Target Selection : Prioritize enzymes with known thiazolidinone sensitivity (e.g., PI3K, EGFR).
Docking Software : Use AutoDock Vina or Schrödinger Suite with parameters:
- Grid box centered on ATP-binding pocket.
- Flexible ligand docking to account for Z-configuration.
Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50 values.
Example : The compound’s planar structure may π-stack with tyrosine residues, while the thioxo group chelates Mg²⁺ in kinase active sites .
Analytical Methods for Reaction Monitoring
Q: How to resolve contradictions in reaction yields reported across studies? A: Implement real-time monitoring:
- In-situ FTIR : Track carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) group conversions.
- LC-MS : Identify intermediates (e.g., sulfoxide by-products at m/z 525.3).
- DoE (Design of Experiments) : Optimize variables (temperature, solvent polarity) using response surface methodology.
Data Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes condensation |
| Solvent (EtOH) | 85–90% | Reduces hydrolysis |
| Base (Piperidine) | 1.2 eq | Minimizes side reactions |
Mechanistic Studies of Enzyme Inhibition
Q: What experimental approaches elucidate this compound’s enzyme inhibition mechanism? A:
- Kinetic Assays : Measure values via Lineweaver-Burk plots (competitive vs. non-competitive inhibition).
- Fluorescence Quenching : Monitor tryptophan residue changes in enzyme active sites.
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition).
Case Study : The bromoindole moiety may intercalate into DNA topoisomerase II, while the thiazolidinone disrupts ATP binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
